

Preclinical Profile of U-104489: An Investigational HIV-1 Reverse Transcriptase Inhibitor

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Compound of Interest		
Compound Name:	U-104489	
Cat. No.:	B1682658	Get Quote

Absence of Clinical Trial Data: As of late 2025, there is no publicly available data from clinical trials for the investigational compound **U-104489**. All available information is derived from preclinical and in vitro studies.

Introduction: **U-104489**, also known as PN**U-104489**, is a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). It belongs to a class of compounds known as (alkylamino)piperidine bis(heteroaryl)piperizines (AAP-BHAPs). Preclinical studies have demonstrated its significant activity against wild-type HIV-1 and, notably, against viral strains resistant to other NNRTIs. This guide provides a comparative summary of the available preclinical data for **U-104489** against other HIV-1 inhibitors.

Comparative In Vitro Activity

The following table summarizes the in vitro inhibitory activity of **U-104489** and comparator compounds against wild-type and mutant strains of HIV-1 reverse transcriptase (RT).



Compound	Target	Assay	Ki (μM)	IC90 (μM)	Reference
U-104489	HIV-1 RT p66/p51 wild type (G190)	Enzyme Inhibition	0.13	-	[1]
U-104489	HIV-1 RT p66/p51 mutant (G190A)	Enzyme Inhibition	0.12	-	[1]
U-104489	HIV-1 RT p66/p51 mutant (G190E)	Enzyme Inhibition	> 100	-	[1]
U-104489	NNRTI- resistant HIV- 1 (Tyr-181- >Cys)	Cell-based	-	Submicromol ar	[2]
U-104489	BHAP- resistant HIV- 1 (Pro-236- >Leu)	Cell-based	-	Potent activity	[2]
U-104489	Delavirdine and Zidovudine resistant clinical isolates	Cell-based	-	1.1 (for most resistant isolate)	[3]
Delavirdine (U-90152S)	HIV-1 RT	Enzyme Inhibition	-	-	[4]

Experimental Protocols

A summary of the key experimental methodologies used in the preclinical evaluation of **U-104489** is provided below.



Recombinant HIV-1 RT Enzyme Inhibition Assay

The inhibitory activity of **U-104489** against recombinant wild-type and mutant HIV-1 reverse transcriptase was determined using an enzyme inhibition assay. The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a template-primer complex.

- Enzyme Source: Recombinant HIV-1 RT p66/p51 heterodimers (wild-type and mutants with specific amino acid substitutions) expressed in E. coli.
- Template/Primer: A common template-primer used is poly(rA)•oligo(dT).
- Substrate: Radiolabeled or fluorescently labeled dTTP.
- Procedure: The reaction mixture containing the RT enzyme, template-primer, and varying concentrations of the inhibitor (**U-104489**) is pre-incubated. The reaction is initiated by the addition of the labeled dTTP. After a defined incubation period, the reaction is stopped, and the amount of incorporated label is guantified.
- Data Analysis: The concentration of inhibitor that produces 50% inhibition of enzyme activity
 (IC50) or the inhibitor constant (Ki) is calculated from dose-response curves.

Cell-Based Antiviral Activity Assay

The antiviral activity of **U-104489** in a cellular context was assessed using HIV-1 infected cell cultures.

- Cell Lines: Peripheral blood mononuclear cells (PBMCs) or other susceptible human cell lines.
- Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1IIIB) and clinical isolates, including those with known resistance mutations.
- Procedure: Cells are infected with a standardized amount of HIV-1 in the presence of varying concentrations of **U-104489**. After several days of culture, viral replication is quantified.
- Quantification of Viral Replication: This can be measured by several methods, including:

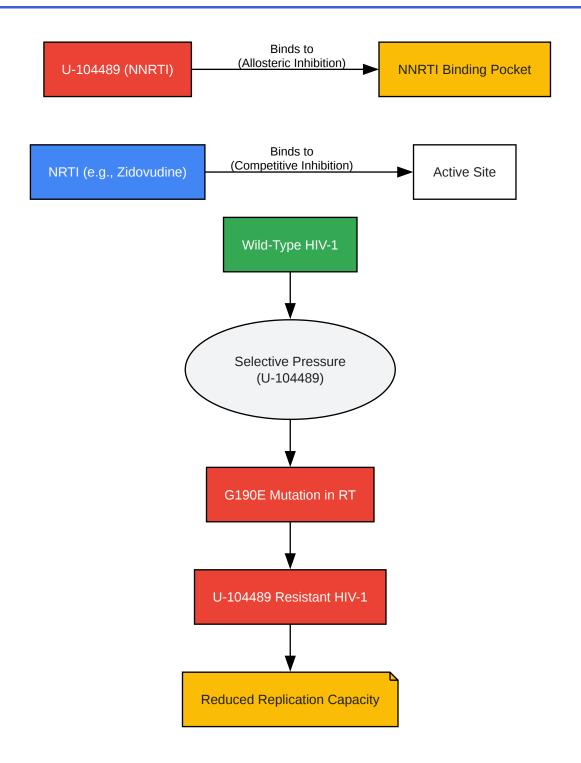


- Reverse Transcriptase (RT) Activity Assay: Measuring the RT activity in the culture supernatant.
- p24 Antigen Capture ELISA: Quantifying the amount of the viral core protein p24 in the culture supernatant.
- Data Analysis: The concentration of the compound that inhibits viral replication by 90% (IC90) is determined.

Mechanism of Action and Resistance

U-104489 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.





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